molecular formula C11H8F3NO2 B12331111 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid CAS No. 2044707-01-7

2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid

Cat. No.: B12331111
CAS No.: 2044707-01-7
M. Wt: 243.18 g/mol
InChI Key: VRTSYSLZQNRICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The reaction proceeds through a diazotization step followed by cyclization and chlorination to yield the desired product . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include carboxylic acids, amines, and substituted phenyl derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid involves its interaction with molecular targets and pathways within biological systems. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both cyano and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

2044707-01-7

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2-cyano-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-4,8H,5H2,(H,16,17)

InChI Key

VRTSYSLZQNRICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.